molecular formula C25H38O5 B14665665 20-Oxopregnane-3,21-diyl diacetate CAS No. 40129-02-0

20-Oxopregnane-3,21-diyl diacetate

Cat. No.: B14665665
CAS No.: 40129-02-0
M. Wt: 418.6 g/mol
InChI Key: AELZDZIWKOZSSW-UHFFFAOYSA-N
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Description

20-Oxopregnane-3,21-diyl diacetate is a steroidal compound with the molecular formula C25H38O5 It is a derivative of pregnane, characterized by the presence of acetoxy groups at positions 3 and 21, and an oxo group at position 20

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Oxopregnane-3,21-diyl diacetate typically involves the acetylation of pregnane derivatives. One common method includes the reaction of pregnane-3,21-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

20-Oxopregnane-3,21-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming pregnane-3,21-diol derivatives.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of pregnane-3,21-diol derivatives.

    Substitution: Formation of various substituted pregnane derivatives.

Scientific Research Applications

20-Oxopregnane-3,21-diyl diacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

    Biology: Studied for its potential effects on biological systems, including hormone regulation and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in hormone replacement therapy and anti-inflammatory treatments.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 20-Oxopregnane-3,21-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating their activity and influencing gene expression. This interaction can lead to various physiological effects, including anti-inflammatory and hormone-regulating properties.

Comparison with Similar Compounds

Similar Compounds

    20-Oxopregnane-3,12-diyl diacetate: Similar structure with acetoxy groups at positions 3 and 12.

    20-Oxo-5-alpha-pregnane-3-beta,21-diyl diacetate: Differing in the stereochemistry at positions 3 and 5.

    3-alpha,12-alpha-dihydroxy-5-beta-pregnan-20-one diacetate: Contains hydroxyl groups at positions 3 and 12 instead of acetoxy groups.

Uniqueness

20-Oxopregnane-3,21-diyl diacetate is unique due to its specific acetylation pattern and the presence of an oxo group at position 20

Properties

IUPAC Name

[2-(3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O5/c1-15(26)29-14-23(28)22-8-7-20-19-6-5-17-13-18(30-16(2)27)9-11-24(17,3)21(19)10-12-25(20,22)4/h17-22H,5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELZDZIWKOZSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90298772
Record name 20-oxopregnane-3,21-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40129-02-0
Record name NSC126127
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 20-oxopregnane-3,21-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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